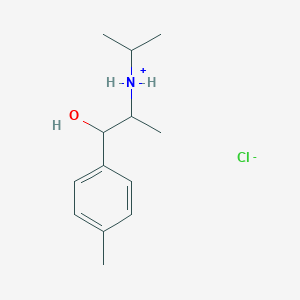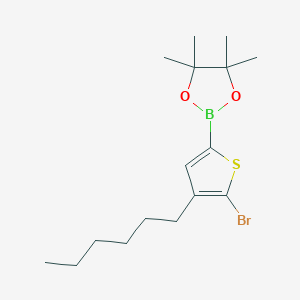
D,L-Erythro-4'-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride is a chemical compound with the molecular formula C13H21NO•HCl and a molecular weight of 243.77 g/mol . This compound is known for its ability to block the effects of catecholamines on β-receptors . It is primarily used in research settings, particularly in the fields of proteomics and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride involves several steps. The starting materials typically include 4-methylbenzyl alcohol and isopropylamine. The reaction proceeds through a series of steps including alkylation, reduction, and hydrochloride salt formation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with careful control of reaction conditions to ensure purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl alcohol group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce different amine derivatives .
Wissenschaftliche Forschungsanwendungen
D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving β-receptors and their role in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in conditions related to catecholamine activity.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The compound exerts its effects by blocking the action of catecholamines on β-receptors. This inhibition prevents the typical physiological responses mediated by these receptors, such as increased heart rate and muscle contraction . The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are those related to the cyclic AMP (cAMP) signaling cascade .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: Another β-receptor blocker with similar applications in research and medicine.
Metoprolol: A selective β1-receptor blocker used in the treatment of cardiovascular diseases.
Atenolol: Another selective β1-receptor blocker with similar therapeutic uses.
Uniqueness
D,L-Erythro-4’-methyl-A-(1-isopropylaminoethyl) benzyl alcohol, hydrochloride is unique in its specific structural configuration and its ability to block both β1 and β2 receptors. This dual action makes it a valuable tool in research settings where the effects of catecholamines need to be studied comprehensively .
Eigenschaften
Molekularformel |
C13H22ClNO |
|---|---|
Molekulargewicht |
243.77 g/mol |
IUPAC-Name |
[1-hydroxy-1-(4-methylphenyl)propan-2-yl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-9(2)14-11(4)13(15)12-7-5-10(3)6-8-12;/h5-9,11,13-15H,1-4H3;1H |
InChI-Schlüssel |
LZUVVPRORDRHNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C(C)[NH2+]C(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)


![1-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-3,3-dimethylbutan-1-one hydrochloride](/img/structure/B12092109.png)


![Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-](/img/structure/B12092142.png)
![2-[2-(1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid ethyl ester](/img/structure/B12092147.png)

![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)
methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)


